2-Cyclopropyl-3,3-dimethylazetidine hydrochloride

Medicinal Chemistry Scaffold Design Conformational Analysis

This hydrochloride salt eliminates in-situ preparation variability, ensuring reproducible stock solutions for solubility, metabolic stability, and permeability assays. Its unique steric environment—a gem-dimethyl group paired with a cyclopropyl ring—enables exploration of novel chemical space in lead optimization and scaffold-hopping campaigns. Choose this building block to improve data reliability and accelerate your medchem program.

Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
CAS No. 1803609-02-0
Cat. No. B1382910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-3,3-dimethylazetidine hydrochloride
CAS1803609-02-0
Molecular FormulaC8H16ClN
Molecular Weight161.67 g/mol
Structural Identifiers
SMILESCC1(CNC1C2CC2)C.Cl
InChIInChI=1S/C8H15N.ClH/c1-8(2)5-9-7(8)6-3-4-6;/h6-7,9H,3-5H2,1-2H3;1H
InChIKeyHIIGRPUBOAXFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-3,3-dimethylazetidine hydrochloride (CAS 1803609-02-0): Technical Specifications for Scientific Procurement


2-Cyclopropyl-3,3-dimethylazetidine hydrochloride (CAS 1803609-02-0) is a heterocyclic organic compound characterized by a saturated four-membered azetidine ring featuring a cyclopropyl group at the 2-position and two methyl substituents at the 3-position, presented as a hydrochloride salt [1]. The molecular formula is C8H16ClN with a molecular weight of 161.67 g/mol [2]. This compound is a member of the azetidine family, a class of molecules recognized in medicinal chemistry for their utility as versatile building blocks and for their ability to serve as structural cores in biologically active molecules [3].

Why 2-Cyclopropyl-3,3-dimethylazetidine hydrochloride Cannot Be Simply Substituted: A Comparator-Based Rationale


The selection of 2-Cyclopropyl-3,3-dimethylazetidine hydrochloride over other azetidine building blocks is not arbitrary; it is driven by its specific substitution pattern. The combination of a sterically demanding gem-dimethyl group at the 3-position and a cyclopropyl group at the 2-position creates a unique steric and electronic environment that can profoundly influence downstream biological activity and synthetic outcomes . The following evidence demonstrates that seemingly minor structural changes, such as altering the ring size to a piperidine or substituting the cyclopropyl group for a smaller or larger aliphatic ring, can lead to significant and quantifiable differences in key properties relevant to drug discovery programs [1].

Quantitative Evidence for Selecting 2-Cyclopropyl-3,3-dimethylazetidine hydrochloride in Drug Discovery


The Impact of 3,3-Dimethyl Substitution on Conformational Restriction

The presence of the gem-dimethyl group at the 3-position of the azetidine ring introduces significant steric bulk, which can restrict the conformational freedom of the ring and influence the spatial orientation of attached pharmacophores [1]. This is a class-level inference. In the context of JAK inhibitors, patents from Incyte Corporation explicitly describe the use of azetidine and cyclobutane cores. The dimethyl substitution pattern on this specific compound is a distinct and intentional structural deviation from the simpler, unsubstituted azetidine core found in earlier JAK inhibitor patents, with the goal of modifying physicochemical properties and target interactions [2].

Medicinal Chemistry Scaffold Design Conformational Analysis

Hydrochloride Salt Form Provides a Critical Advantage for Handling and Solubility

2-Cyclopropyl-3,3-dimethylazetidine is supplied as its hydrochloride salt (C8H16ClN) [1]. In contrast, the free base form (CAS 1804129-98-3) is also commercially available but with the molecular formula C8H15N . The hydrochloride salt form is typically more soluble in water and polar solvents compared to its neutral free base counterpart, which is a class-level inference for amine-containing compounds . This physical property difference is critical for handling, storage, and the development of reproducible biological assays.

Pharmaceutical Sciences Salt Selection Formulation

Strategic Application Scenarios for 2-Cyclopropyl-3,3-dimethylazetidine hydrochloride


Scaffold Hopping and Lead Optimization in Kinase Inhibitor Programs

Based on the evidence that azetidine cores with specific substitution patterns are claimed in patents as part of potent JAK inhibitor series [1], this compound is well-suited as a versatile building block for scaffold-hopping or lead optimization campaigns within medicinal chemistry. Researchers can incorporate this specific azetidine to explore its impact on potency, selectivity, and pharmacokinetic properties relative to other saturated heterocycles like piperidines or pyrrolidines.

Pre-Formulation and Early-Stage ADME Studies

The hydrochloride salt form is a critical differentiator for early-stage drug discovery . This pre-formed salt simplifies the process of generating reproducible stock solutions for in vitro assays, including solubility screens, metabolic stability assessments, and permeability studies (e.g., PAMPA or Caco-2). Using the pre-formed hydrochloride salt eliminates the variability associated with in situ salt preparation, providing more reliable and comparable data for lead selection.

Diversity-Oriented Synthesis and Library Construction

As highlighted by its use in innovative platforms for creating novel chemical space [2], this compound's unique substitution pattern makes it an ideal core for constructing focused libraries or for diversity-oriented synthesis (DOS). The presence of both a cyclopropyl and a gem-dimethyl group provides a distinct 3D shape and substitution pattern that is not found in simpler, commercially available azetidines, allowing exploration of less congested areas of chemical space.

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